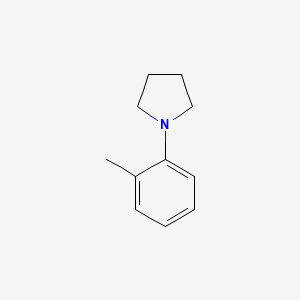
1-(2-methylphenyl)-Pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-methylphenyl)-Pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
1-(2-methylphenyl)-Pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with pyrrolidine under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic hydrogenation of 2-methylphenylpyrrole. This method offers a scalable and efficient route to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
1-(2-methylphenyl)-Pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyrrolidine rings.
Substitution: N-substituted pyrrolidines with various functional groups.
科学的研究の応用
1-(2-methylphenyl)-Pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(2-methylphenyl)-Pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-phenylpyrrolidine: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
2-methylpyrrolidine: Substituted at the pyrrolidine ring rather than the phenyl ring, leading to distinct reactivity and applications.
N-methylpyrrolidine: Methyl group attached to the nitrogen atom, altering its steric and electronic characteristics.
Uniqueness
1-(2-methylphenyl)-Pyrrolidine is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its specific properties and uses in research and industry.
特性
CAS番号 |
41378-30-7 |
|---|---|
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC名 |
1-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h2-3,6-7H,4-5,8-9H2,1H3 |
InChIキー |
ZQVAGPGHTQBLMM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCCC2 |
正規SMILES |
CC1=CC=CC=C1N2CCCC2 |
Key on ui other cas no. |
41378-30-7 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














